Navigating the Synthesis and Characterization of 3-Hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide
Navigating the Synthesis and Characterization of 3-Hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, 3-hydroxy-1H-indazole-5-carboxylic acid stands out as a molecule of significant interest due to its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing upon established methodologies for related indazole derivatives to propose a viable synthetic pathway and expected analytical profile. While direct, comprehensive experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on closely related structures to offer a predictive and practical resource.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 3-hydroxy-1H-indazole-5-carboxylic acid involves a multi-step process commencing from commercially available precursors. The proposed workflow leverages common reactions in heterocyclic chemistry, ensuring adaptability and reproducibility in a standard laboratory setting.
A key challenge in the synthesis of indazoles is controlling the regioselectivity of N-alkylation or N-acylation, as both N1 and N2 positions are reactive.[4] The presented pathway aims to circumvent this by introducing the carboxylic acid and hydroxyl functionalities onto the pre-formed indazole ring.
Caption: Proposed synthetic workflow for 3-hydroxy-1H-indazole-5-carboxylic acid.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis and subsequent characterization. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[5][6][7]
Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid (Intermediate 1)
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Oxidation of 5-Methoxy-1H-indazole-3-carbaldehyde: To a solution of 5-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water, add an oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at 0°C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction with a suitable reagent (e.g., sodium bisulfite for permanganate). Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
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Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol/water may be performed for further purification.
Synthesis of 3-Hydroxy-1H-indazole-5-carboxylic acid (Final Product)
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Demethylation: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78°C.
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Reagent Addition: Add a solution of boron tribromide (BBr3) in DCM dropwise to the cooled solution.
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Reaction Progression: Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature. Monitor the reaction by TLC.[5]
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Quenching and Isolation: Carefully quench the reaction by the slow addition of methanol or water. The product may precipitate or can be isolated by extraction following neutralization.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
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NMR Spectroscopy: Dissolve a sample of the final product in a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.[7]
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IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Report spectral data in wavenumbers (cm⁻¹).[7]
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Mass Spectrometry: Obtain a high-resolution mass spectrum using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the molecular weight and elemental composition.[8][9]
Predicted Characterization Data
The following tables summarize the predicted and known physicochemical and spectroscopic data for the target compound and its key precursor, based on data from closely related indazole derivatives.[7][10]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |
| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 318-322[10] |
| 3-Hydroxy-1H-indazole-5-carboxylic acid | C₈H₆N₂O₃ | 178.15 | >300 (decomposition expected) |
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | ~13.0 | br s | - |
| H (Indazole N1-H) | ~12.5 | br s | - |
| H (Hydroxyl O-H) | ~10.0 | br s | - |
| H4 | ~8.2 | d | ~1.0 |
| H6 | ~7.8 | dd | ~8.5, 1.5 |
| H7 | ~7.5 | d | ~8.5 |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168 |
| C3 | ~155 |
| C7a | ~140 |
| C5 | ~128 |
| C3a | ~125 |
| C6 | ~122 |
| C4 | ~115 |
| C7 | ~110 |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid, hydroxyl), N-H stretch |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| 1620-1450 | Medium-Strong | C=C stretching (aromatic), N-H bend |
| ~1250 | Strong | C-O stretch (carboxylic acid, phenol) |
Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Identity |
| 179.0451 | [M+H]⁺ |
| 177.0306 | [M-H]⁻ |
| 161.0351 | [M-H₂O+H]⁺ |
| 133.0402 | [M-COOH+H]⁺ |
Logical Relationships in Indazole Chemistry
The synthesis and functionalization of the indazole core are governed by fundamental principles of heterocyclic chemistry. The electron-donating or -withdrawing nature of substituents significantly influences the reactivity of the ring system.
Caption: Key reactive sites on the indazole core governing its chemical behavior.
This guide provides a foundational understanding for the synthesis and characterization of 3-hydroxy-1H-indazole-5-carboxylic acid. Researchers are encouraged to use this information as a starting point for their experimental design, with the understanding that optimization of the proposed protocols will be necessary to achieve desired outcomes. The exploration of such novel indazole derivatives holds significant promise for the advancement of drug discovery and development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
